molecular formula C6H8FN3O2S B3131890 ethyl 2-fluoro-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate CAS No. 359459-92-0

ethyl 2-fluoro-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate

Cat. No.: B3131890
CAS No.: 359459-92-0
M. Wt: 205.21 g/mol
InChI Key: MVRBLPKKXSZXLG-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their versatile chemical properties and potential biological applications

Scientific Research Applications

Ethyl 2-fluoro-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

While specific safety and hazard information for ethyl 2-fluoro-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate is not available, general safety measures for handling similar chemical compounds include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, avoiding prolonged or repeated exposure, and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoro-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate typically involves the reaction of ethyl fluoroacetate with 1H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-fluoro-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate can be compared with other triazole derivatives such as:

    Fluconazole: A well-known antifungal agent with a similar triazole structure.

    Voriconazole: Another antifungal agent with a triazole ring.

    Itraconazole: A triazole-based antifungal drug.

These compounds share the triazole ring but differ in their substituents and overall structure, leading to variations in their biological activities and applications. This compound is unique due to the presence of the fluoro and sulfanyl groups, which can impart distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3O2S/c1-2-12-5(11)4(7)13-6-8-3-9-10-6/h3-4H,2H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRBLPKKXSZXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)SC1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-fluoro-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate
Reactant of Route 2
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ethyl 2-fluoro-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate
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ethyl 2-fluoro-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate
Reactant of Route 4
ethyl 2-fluoro-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate
Reactant of Route 5
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ethyl 2-fluoro-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate
Reactant of Route 6
ethyl 2-fluoro-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate

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